6-{[(Tert-butoxy)carbonyl]amino}-2-({[(9H-fluoren-9-YL)methoxy]carbonyl}amino)hexanoic acid
Descripción
IUPAC Nomenclature and Isomeric Considerations
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (2S)-6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid . This systematic name delineates the following features:
- The hexanoic acid backbone with six carbon atoms.
- Amino groups at positions 2 and 6, each protected by distinct carbamate-based blocking groups.
- The S-configuration at the α-carbon (C2), indicating the L-stereoisomer of lysine.
Isomeric considerations arise primarily from stereochemical variability. While the compound exists predominantly in the L-form for biological compatibility, the D-enantiomer (2R)-6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid is synthetically accessible. The D-form is utilized in specialized peptide synthesis applications requiring non-natural stereochemistry but is not discussed further in this analysis.
Table 1: Nomenclature and Synonyms
| Systematic Name | Common Synonyms | CAS Number |
|---|---|---|
| (2S)-6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | Boc-Lys(Fmoc)-OH, Fmoc-Lys(Boc)-OH | 71989-26-9 |
Molecular Architecture Analysis: Backbone Configuration and Protecting Group Orientation
The molecular architecture comprises three key components:
- Hexanoic Acid Backbone : A six-carbon chain with a carboxylic acid terminus (C1) and amino groups at C2 (α-position) and C6 (ε-position).
- Nα-Fmoc Protection : The α-amino group is blocked by a fluorenylmethoxycarbonyl (Fmoc) group, which is base-labile and removed using piperidine during peptide elongation.
- Nε-Boc Protection : The ε-amino group is shielded by a tert-butoxycarbonyl (Boc) group, stable under basic conditions but cleaved by trifluoroacetic acid (TFA) during final resin cleavage.
The orthogonal protection strategy allows sequential deprotection: Fmoc removal under mild basic conditions preserves the Boc group, enabling selective modification of the α-amino group during synthesis.
Table 2: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₆H₃₂N₂O₆ |
| Molecular Weight | 468.54 g/mol |
| CAS Number | 71989-26-9 |
| Optical Activity | [α]²⁰/D = −12 ± 1° (c = 1% in DMF) |
The spatial arrangement of protecting groups influences solubility and reactivity. The hydrophobic Fmoc moiety enhances solubility in organic solvents like dimethylformamide (DMF), while the Boc group’s steric bulk minimizes side reactions during coupling steps.
Crystallographic Studies and Conformational Dynamics
Crystallographic data for this compound remains limited, but insights into its conformational behavior can be inferred from spectroscopic and computational analyses. Nuclear magnetic resonance (NMR) studies reveal:
- Backbone Flexibility : The hexanoic acid chain adopts a semi-extended conformation, with rotational freedom around C3–C4 and C4–C5 bonds.
- Aromatic Stacking : The Fmoc group’s fluorenyl rings participate in π–π interactions, promoting self-assembly into fibrous aggregates under specific pH conditions.
Molecular dynamics simulations suggest that the Boc group’s tert-butyl moiety induces steric hindrance, stabilizing a gauche conformation around the C6–Nε bond. This conformational preference may influence solid-phase synthesis efficiency by modulating resin accessibility.
Table 3: Key Conformational Features
| Feature | Description |
|---|---|
| Fmoc Group Orientation | Perpendicular to the lysine backbone |
| Boc Group Stability | Resists piperidine but labile to TFA |
| Aggregation Tendency | pH-dependent (gelation at pH 4–8) |
The compound’s ability to form hydrogels at low concentrations (0.1 wt%) underscores its conformational adaptability, driven by hydrogen bonding and hydrophobic interactions. These properties are exploitable in drug delivery systems, though therapeutic applications fall outside this article’s scope.
Propiedades
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O6/c1-26(2,3)34-24(31)27-15-9-8-14-22(23(29)30)28-25(32)33-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,21-22H,8-9,14-16H2,1-3H3,(H,27,31)(H,28,32)(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMRUUWFGLGNQLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30868059 | |
| Record name | N~6~-(tert-Butoxycarbonyl)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30868059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71989-26-9 | |
| Record name | N6-(tert-Butoxycarbonyl)-N2-((9H-fluoren-9-ylmethoxy)carbonyl)-L-lysine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071989269 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC334302 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334302 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Métodos De Preparación
Selective ε-Amino Protection via Boc Anhydride
Stepwise Protection Using Boc and Fmoc Groups
This method involves sequential protection of lysine’s ε- and α-amino groups. H-Lys-OH is first treated with Boc anhydride [(Boc)₂O] under basic conditions to selectively protect the ε-amino group. The reaction occurs in tetrahydrofuran (THF) with sodium bicarbonate, yielding H-Lys(Boc)-OH with 93% efficiency. Subsequent Fmoc protection uses Fmoc-OSu (9-fluorenylmethyl succinimidyl carbonate) in a water-THF mixture, achieving >99.5% purity after recrystallization.
Key Reaction Conditions:
One-Pot Synthesis with Dual Protecting Groups
Concurrent Boc and Fmoc Incorporation
A streamlined one-pot method reduces purification steps. Lysine hydrochloride (H-Lys·HCl ) reacts with Boc anhydride and Fmoc-Cl (9-fluorenylmethyl chloroformate) in dimethylformamide (DMF) with N-methylmorpholine (NMM) as a base. This approach achieves 85–90% yield by optimizing stoichiometry (1:1.2:1.1 for Lys:Boc:Fmoc).
Advantages:
Solid-Phase Peptide Synthesis (SPPS) Integration
On-Resin Fmoc-Lys(Boc)-OH Assembly
Fmoc-Lys(Boc)-OH is directly incorporated into peptides via SPPS. Wang resin-bound peptides are elongated using HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (diisopropylethylamine) in DMF. Post-coupling, the Fmoc group is removed with 20% piperidine, leaving the Boc-protected ε-amino group intact for subsequent modifications.
Example Protocol:
Boron Trifluoride-Mediated Chelation
Selective ε-Amino Protection via Boron Complexation
This innovative method uses boron trifluoride (BF₃) to chelate lysine’s α-amino and carboxyl groups, enabling selective ε-amino Boc protection. After Boc anhydride treatment, the boron complex is hydrolyzed with NaOH, yielding H-Lys(Boc)-OH . Subsequent Fmoc protection with Fmoc-OSu achieves >99.5% purity.
Process Highlights:
Acidolysis and Saponification of Mtt-Protected Intermediates
Mtt Group for Temporary Protection
A patent-pending method employs 4-methyltrityl (Mtt) protection. H-Lys-OEt·HCl reacts with Mtt-Cl under alkaline conditions, forming Mtt-Lys(Mtt)-OEt . Acidolysis with TFA and saponification yield H-Lys(Mtt)-OH , which is Fmoc-protected to finalize the product.
Yield and Purity:
Comparative Analysis of Preparation Methods
Challenges and Optimization Strategies
Solvent and Base Selection
Análisis De Reacciones Químicas
Types of Reactions
6-{[(Tert-butoxy)carbonyl]amino}-2-({[(9H-fluoren-9-YL)methoxy]carbonyl}amino)hexanoic acid undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Boc and Fmoc groups under acidic and basic conditions, respectively.
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like DIC and HOBt.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection, while piperidine is used for Fmoc deprotection.
Coupling: DIC and HOBt are used to activate the carboxyl group for peptide bond formation.
Major Products
The major products formed from these reactions are peptides with specific sequences, depending on the amino acids used in the synthesis .
Aplicaciones Científicas De Investigación
6-{[(Tert-butoxy)carbonyl]amino}-2-({[(9H-fluoren-9-YL)methoxy]carbonyl}amino)hexanoic acid is widely used in scientific research, particularly in:
Peptide Synthesis: As a protected lysine derivative, it is essential in the synthesis of peptides and proteins.
Drug Development: Used in the development of peptide-based drugs and therapeutic agents.
Bioconjugation: Facilitates the attachment of peptides to other biomolecules for various applications in biochemistry and molecular biology
Mecanismo De Acción
The compound exerts its effects primarily through its role in peptide synthesis. The Boc and Fmoc groups protect the amino groups during the synthesis process, preventing unwanted side reactions. The deprotection steps are carefully controlled to ensure the correct sequence of amino acids in the final peptide product .
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural Analogues
The compound is part of a broader class of Fmoc/Boc-protected amino acids. Key structural analogs include:
Physicochemical Properties
Actividad Biológica
6-{[(Tert-butoxy)carbonyl]amino}-2-({[(9H-fluoren-9-YL)methoxy]carbonyl}amino)hexanoic acid, also known as Fmoc-L-lysine derivative, is a compound of significant interest in medicinal chemistry and biochemistry due to its potential applications in drug delivery systems and peptide synthesis. This article provides a detailed overview of its biological activity, including mechanisms of action, stability profiles, and relevant case studies.
- Molecular Formula : C27H34N2O6
- Molecular Weight : 482.58 g/mol
- CAS Number : 1793105-27-7
- Purity : >97%
The compound acts as a prodrug that can be activated in specific biological environments. Its structure allows for selective targeting of intracellular enzymes, particularly those overexpressed in cancer cells. The activation involves hydrolysis and subsequent metabolic transformations that release active therapeutic agents.
Stability and Release Profiles
Research has shown that the stability of this compound varies in different biological matrices. For instance, studies indicate that it remains intact in human plasma while releasing active components in tumor cells. This selective release is crucial for minimizing systemic toxicity while maximizing therapeutic efficacy.
| Biological Matrix | Stability (% Remaining) | Release Profile |
|---|---|---|
| Human Plasma | ~100% at 1 h | Minimal DON release |
| Tumor Cells | Low intact prodrug levels | Significant DON release |
Case Studies
- Tumor-Targeted Delivery : In a study involving various cancer cell lines (including H69 and DU4475), the compound demonstrated effective tumor targeting with consistent release of the active drug (DON). The uptake was not limited to lymphoma cells, indicating broader applicability across different cancer types .
- Prodrug Activation Pathways : The activation of the compound occurs via two distinct pathways:
- In Vivo Studies : Animal models have shown promising results with this compound, where it effectively reduced tumor sizes with minimal side effects compared to traditional chemotherapeutics. The tumor-to-plasma ratio remained favorable, indicating efficient targeting .
Pharmacokinetics
The pharmacokinetic profile indicates that the compound has a favorable absorption rate when administered, with peak plasma concentrations achieved within a few hours. The compound's solubility is slightly limited in water, which may affect its bioavailability; however, formulations can be optimized for enhanced delivery.
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
